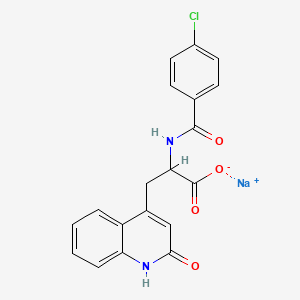

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a chlorobenzamido group and a dihydroquinolinone moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chlorobenzoyl chloride, which is then reacted with 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinoline derivatives.

Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate exhibits significant anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 cells, which are commonly used as a model for breast cancer research. One study reported a 64.4-fold increase in apoptosis when treated with this compound compared to control groups .

Synthesis of Derivatives

The compound serves as an important intermediate in the synthesis of various derivatives that may enhance its therapeutic efficacy. For example, it has been utilized in the preparation of phthalazine-based derivatives aimed at selective targeting of cancer cells through apoptosis mechanisms . The synthetic pathway typically involves reactions with other organic compounds under controlled conditions, leading to high yields of desired derivatives.

Potential Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. Preliminary studies indicate its potential role in mitigating neurodegenerative processes, although further research is required to substantiate these claims.

Case Study 1: Anti-Cancer Efficacy

In a controlled laboratory setting, this compound was tested against several breast cancer cell lines. The results demonstrated significant cytotoxicity at concentrations as low as 10 µM, with IC50 values indicating potent anti-tumor activity .

Case Study 2: Synthesis and Characterization

A study focused on the synthesis of this compound highlighted an efficient method involving the reaction of ethyl 2-(4-chlorobenzoylamino)-3-(2-oxoquinoline)propanoate with sodium hydroxide in methanol. The yield was reported at approximately 97%, showcasing the compound's accessibility for further research and application development .

Mechanism of Action

The mechanism of action of Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Sodium 2-(4-bromobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate

- Sodium 2-(4-fluorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate

- Sodium 2-(4-methylbenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate

Uniqueness

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is unique due to the presence of the chlorobenzamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate, commonly known as Rebamipide, is a compound that has garnered attention for its therapeutic potential, particularly in gastrointestinal conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₉H₁₄ClN₂NaO₄

- Molecular Weight : 392.77 g/mol

- CAS Number : 169809-59-0

- Purity : ≥98% .

Rebamipide is primarily known for its role in the treatment of gastric mucosal injuries. Its biological activity can be attributed to several mechanisms:

- Mucosal Protective Effects : Rebamipide enhances mucosal defense by stimulating the secretion of mucus and bicarbonate, which protects the gastric lining from damage caused by acid and pepsin.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the healing of gastric mucosa.

- Antioxidant Activity : Rebamipide scavenges free radicals, thereby reducing oxidative stress in gastric tissues .

1. Gastrointestinal Disorders

Rebamipide has been extensively studied for its efficacy in treating various gastrointestinal disorders, including:

- Gastritis : Clinical studies have shown that Rebamipide significantly alleviates symptoms and promotes healing in patients with gastritis .

- Peptic Ulcer Disease : The compound is effective in accelerating ulcer healing and preventing recurrence when used alongside standard therapies .

2. Case Studies

Several clinical trials and studies highlight the effectiveness of Rebamipide:

- A randomized controlled trial involving patients with chronic gastritis demonstrated that those treated with Rebamipide showed a significant reduction in symptoms compared to the placebo group .

- In a study evaluating its effects on peptic ulcers, patients receiving Rebamipide had a higher healing rate than those on conventional treatment alone .

Data Tables

The following table summarizes key findings from various studies on the biological activity of Rebamipide:

Properties

IUPAC Name |

sodium;2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4.Na/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15;/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOZVJFEEGNZID-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN2NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676321 |

Source

|

| Record name | Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169809-59-0 |

Source

|

| Record name | Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.